molecular formula C27-H31-N-O11.Cl-H B107339 Doxorubicinol hydrochloride CAS No. 63950-05-0

Doxorubicinol hydrochloride

Cat. No. B107339
CAS RN: 63950-05-0
M. Wt: 581.9988
InChI Key: ORLHIGGRLIJIIM-PNOIAXSSSA-N
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Description

Doxorubicinol hydrochloride is a major metabolite of Doxorubicin, an anthracycline antitumor antibiotic. It is used in combination with other medications to treat certain types of bladder, breast, lung, stomach, and ovarian cancer; Hodgkin’s lymphoma (Hodgkin’s disease) and non-Hodgkin’s lymphoma (cancer that begins in the cells of the immune system); and certain types of leukemia (cancer of the white blood cells) .


Synthesis Analysis

Doxorubicinol is formed by NADPH-dependent reduction of the side chain carbonyl group of doxorubicin in human, rabbit, and canine cardiac tissue . Environment-friendly fast and accurate mid-infrared spectroscopic methods have been developed for the quantitative analysis of doxorubicin hydrochloride in bulk and marketed formulations .


Molecular Structure Analysis

The molecular formula of Doxorubicinol hydrochloride is C27H31NO11 • HCl . The structure consists of a tetracyclic ring system with adjacent quinone–hydroquinone groups .


Chemical Reactions Analysis

Doxorubicinol is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects . It also inhibits sodium-potassium-dependent ATPase activity .


Physical And Chemical Properties Analysis

Doxorubicinol hydrochloride is a solid substance that is soluble in DMSO and Methanol . It has been analyzed using mid-infrared spectroscopic methods .

Scientific Research Applications

1. Nanomaterial Drug Carriers

Doxorubicin hydrochloride (DOX) has been studied for its applications in leukemia chemotherapy. Research has focused on developing new drug carriers like graphene oxide (GO) to enhance its adsorption capacity and minimize side effects. GO, a nanomaterial, shows promise as an adsorbent for DOX, offering high adsorption capacity and rapid rate, potentially reducing the side effects associated with DOX (Wu et al., 2013).

2. Nanoparticle Encapsulation

Gliadin nanoparticles have been investigated as carriers for DOX. The encapsulation of DOX in these nanoparticles does not significantly alter their physical properties and provides a stable, sustained drug release, demonstrating the potential of gliadin nanoparticles as carriers for hydrophilic antitumor compounds (Voci et al., 2023).

3. pH-sensitive Polymeric Nanoparticles

pH-sensitive polymeric nanoparticles are gaining attention for tumor-targeting DOX delivery. These nanoparticles retain the drug during circulation and release it actively at the tumor site, offering a promising approach to resolve stability and cell uptake dilemmas in cancer chemotherapy (Meng et al., 2014).

4. Fluorescent Silica Nanoparticles

Doxorubicin-tethered fluorescent silica nanoparticles (DOX-Hyd@FSiNPs) have been developed for pH-responsive anticancer drug delivery. These nanoparticles effectively deliver DOX into cancer cells, with the drug accumulating in the nucleus, indicating their potential in cancer therapy (Zhang & Kong, 2015).

5. Nonionic Surfactant Vesicles

Nonionic surfactant vesicles (NSVs) have been designed for DOX delivery to treat breast cancer. These vesicles show improved drug therapeutic efficacy and decreased side effects, demonstrating their potential as a nanocarrier for metastatic breast cancer treatment (Di Francesco et al., 2021).

6. Optoacoustic Properties

Optoacoustic tomography has been used to investigate the properties of DOX, exploring its potential as a theranostic agent. The study demonstrates the feasibility of DOX detection in biological tissue, suggesting its use in high-resolution imaging at mesoscopic depths (Kimm et al., 2019).

7. Nanofiber Delivery Systems

DOX-loaded electrospun chitosan/cobalt ferrite/titanium oxide nanofibers have been studied for their potential in hyperthermic tumor cell treatment and controlled drug release. This approach combines the effects of hyperthermia and chemotherapy, showing promise in localized cancer therapy (Radmansouri et al., 2018).

Safety And Hazards

Doxorubicinol hydrochloride is harmful if swallowed and causes skin irritation and serious eye damage. It may cause respiratory irritation and genetic defects. It is suspected of damaging fertility and the unborn child .

Future Directions

The future for the continued use of doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . Increased efficacy depends on these three aims being met satisfactorily .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,16-,17-,22+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLHIGGRLIJIIM-PNOIAXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141434-67-5 (Parent)
Record name 13-Dihydroadriamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxorubicinol hydrochloride

CAS RN

63950-05-0
Record name 13-Dihydroadriamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXORUBICINOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LVW1H75S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
S Ahmed, N Kishikawa, K Ohyama, M Wada… - Talanta, 2009 - Elsevier
A highly sensitive and selective high-performance liquid chromatography (HPLC) method was developed for the determination of doxorubicin (DXR) and its metabolite doxorubicinol (…
Number of citations: 78 www.sciencedirect.com
KE Maudens, CP Stove… - Journal of separation …, 2008 - Wiley Online Library
… , epirubicin hydrochloride, daunorubicin hydrochloride, epidaunorubicin hydrochloride and idarubicin hydrochloride at a concentration of 500 lg/mL and of doxorubicinol hydrochloride, …
K Sakai-Kato, E Saito, K Ishikura… - Journal of Chromatography …, 2010 - Elsevier
… Doxorubicinol hydrochloride and doxorubicinone were purchased from Toronto Research Chemicals Inc. (North York, Canada). Doxorubicinolone was synthesized from doxorubicinol …
Number of citations: 44 www.sciencedirect.com
Y Liu, Y Yang, X Liu, T Jiang - Talanta, 2008 - Elsevier
… Daunorubicin hydrochloride, doxorubicin hydrochloride and doxorubicinol hydrochloride were ≥98% pure and were from Chrom-Matrix Inc. (Richland, WA, USA). Triton X-100 and 5-…
Number of citations: 51 www.sciencedirect.com
GX Wang, YX Wang, XB Zhou, M Korth - European journal of pharmacology, 2001 - Elsevier
The cardiotoxicity of the anticancer drug doxorubicin may be related to its main metabolite doxorubicinol. In this study, the acute effects of doxorubicinol on excitation–contraction …
Number of citations: 57 www.sciencedirect.com
LF Pippa, ML de Oliveira, A Rocha… - … of pharmaceutical and …, 2020 - Elsevier
Doxorubicin (DOX) is a cytotoxic drug which has remained as an essential component of chemotherapy regiment for breast cancer. The cardiotoxicity of DOX is related to the …
Number of citations: 20 www.sciencedirect.com
R Danesi, M del Tacca, C Bernardini… - European Journal of …, 1987 - Elsevier
An investigation was performed in the rat to assess the cardiotoxic effects of exogenous doxorubicinol compared with those induced by an equimolar dose of its parent drug doxorubicin. …
Number of citations: 17 www.sciencedirect.com
K Sakai-Kato, K Nanjo, T Kawanishi… - Chemical and …, 2012 - jstage.jst.go.jp
… Doxorubicinol hydrochloride, and 7-deoxydoxorubicinolone were purchased from Toronto Research Chemicals Inc. (North York, Canada). Doxorubicinolone was synthesized from doxo…
Number of citations: 8 www.jstage.jst.go.jp
HJ Lee, WL Chiou - Pharmaceutical research, 1989 - Springer
… Dx hydrochloride and doxorubicinol hydrochloride [a known metabolite (9)] were kindly donated by Adria Labs (Dublin, Ohio). All other chemicals were either reagent or HPLC grade (…
Number of citations: 45 link.springer.com
PJ Voon, HL Yap, CYT Ma, F Lu… - British journal of …, 2013 - Wiley Online Library
… (Seoul, South Korea) and doxorubicinol hydrochloride was purchased from Toronto Research Chemicals Inc. (Canada). Plasma concentrations of doxorubicin and its major metabolite, …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com

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